
Butibufen
概要
説明
ブチブフェンは、鎮痛および解熱作用を有する非ステロイド性抗炎症薬 (NSAID) です。 主に変形性関節症、関節リウマチ、その他の関節症の治療のために調査されました 。 ブチブフェンの分子式はC14H20O2で、分子量は220.31 g/molです .
2. 製法
合成経路と反応条件: ブチブフェンの合成経路の1つは、p-ブロモアルデヒドと無水塩化亜鉛のイソブチルベンゼン懸濁液に塩化水素を吹き込み、4-イソブチルフェニルベンジルクロリドを調製することです。 得られた4-イソブチルベンジルクロリドは、次に、エタノールと水中で還流条件下でシアン化ナトリウムと反応させます .
工業的生産方法: ブチブフェンの工業的生産は、通常、同様の合成経路を大規模に行うことを含みます。 このプロセスには、中間体の調製とその後の反応が含まれ、高い収量と純度を確保するために制御された条件下で行われます .
準備方法
Synthetic Routes and Reaction Conditions: One of the synthetic routes for Butibufen involves the preparation of 4-isobutylphenylbenzyl chloride by passing hydrogen chloride into a suspension of p-bromoaldehyde and anhydrous zinc chloride in isobutylbenzene. The resulting 4-isobutylbenzyl chloride is then reacted with sodium cyanide in ethanol and water under reflux conditions .
Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process includes the preparation of intermediates and their subsequent reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
反応の種類: ブチブフェンは、次のようなさまざまな化学反応を起こします。
酸化: ブチブフェンは酸化されて対応するカルボン酸を形成できます。
還元: 還元反応はブチブフェンをそのアルコール誘導体に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまなカルボン酸、アルコール、および置換芳香族化合物が含まれます .
4. 科学研究への応用
ブチブフェンは、さまざまな分野におけるその応用について広く研究されてきました。
化学: NSAIDが化学反応と相互作用に与える影響を調べるためのモデル化合物として使用されています。
生物学: さまざまな生物系における細胞生存率と酵素活性に対する影響について調査されました.
科学的研究の応用
Chemical Properties and Mechanism of Action
Butibufen, chemically classified as a phenylpropanoic acid derivative with the formula , primarily functions by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Research indicates that this compound's effectiveness extends beyond mere pain relief, showcasing potential benefits in various inflammatory conditions.
Therapeutic Applications
-
Pain Management
- This compound has been studied for its efficacy in managing pain associated with conditions such as osteoarthritis and acute low back pain. A multicenter, double-blind, randomized controlled trial demonstrated its effectiveness compared to ibuprofen and diclofenac in treating acute low back pain.
- Anti-inflammatory Effects
-
Lysosomal Stabilization
- Research has also explored this compound's influence on enzyme activity and lysosomal membrane stabilization. A study found that while this compound did not modify beta-glucuronidase activity, it significantly affected acid phosphatase activity, suggesting a potential mechanism for its anti-inflammatory action .
-
Comparative Efficacy
- In comparative studies with other NSAIDs, this compound has been shown to possess unique pharmacological properties that may enhance its therapeutic profile. For example, it shares structural similarities with ibuprofen and flurbiprofen but has distinct effects on enzyme activity that could influence treatment outcomes .
Comparative Analysis with Other NSAIDs
The following table summarizes the structural and functional comparisons between this compound and other commonly used NSAIDs:
Compound | Structure | Primary Action | Unique Features |
---|---|---|---|
This compound | C₁₄H₁₉O₂ | Analgesic, Anti-inflammatory | Unique synthesis method; specific biological activities |
Ibuprofen | C₁₃H₁₈O₂ | Analgesic, Antipyretic | Widely used; available over-the-counter |
Flurbiprofen | C₁₄H₁₄F₃O₂ | Analgesic, Anti-inflammatory | Contains fluorine; potent COX inhibitor |
Naproxen | C₁₄H₁₄O₃ | Analgesic, Anti-inflammatory | Longer half-life; used for chronic pain |
Case Studies and Research Findings
- Clinical Study on Osteoarthritis
- Enzyme Activity Research
-
Comparative Studies
- A multicenter trial compared the efficacy of this compound against ibuprofen and diclofenac in managing acute low back pain, highlighting its competitive analgesic properties.
作用機序
ブチブフェンは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素 (COX-1とCOX-2) を阻害することで効果を発揮します。プロスタグランジンは、痛み、炎症、発熱の媒介において重要な役割を果たします。 これらの酵素を阻害することで、ブチブフェンはプロ炎症性プロスタグランジンの産生を減らし、炎症性疾患に関連する症状を軽減します .
類似化合物:
イブプロフェン: 同様の鎮痛と抗炎症の特性を持つ別のNSAIDです。
フルビプロフェン: 強力な抗炎症作用で知られています。
ケトプロフェン: 鎮痛と抗炎症の特性のために使用されます.
ブチブフェンの独自性: ブチブフェンは、他のNSAIDに比べて作用開始が速く、副作用が少なくなる可能性があるという点で独自性があります。 血小板凝集に有利な影響を示し、血栓症の予防に役立つ可能性があります .
類似化合物との比較
Ibuprofen: Another NSAID with similar analgesic and anti-inflammatory properties.
Flurbiprofen: Known for its potent anti-inflammatory effects.
Ketoprofen: Used for its analgesic and anti-inflammatory properties.
Uniqueness of Butibufen: this compound is unique in its faster onset of action and potentially fewer side effects compared to other NSAIDs. It has shown a favorable effect on platelet aggregation, which could be beneficial in preventing thrombotic events .
生物活性
Butibufen is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and antipyretic properties. It is chemically classified as a phenylpropanoic acid derivative, with the formula . This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators involved in inflammation and pain signaling. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation .
1. Enzyme Activity and Lysosomal Stabilization
A study investigated the influence of this compound on enzyme activity and lysosomal membrane stabilization in Sprague-Dawley rats. The administration of this compound at doses of 50 mg/kg and 250 mg/kg did not significantly modify the free or total beta-glucuronidase activity. However, it did affect acid phosphatase activity, indicating a potential impact on lysosomal function .
2. Cell Viability and Hepatocyte Function
In vitro studies have shown that this compound affects cell viability and attachment in hepatocytes. At concentrations as low as 1 μM, it caused 100% cell death after 48 hours. Additionally, concentrations of 0.2-0.4 mM impaired gluconeogenesis from lactate and significantly inhibited ureogenesis . The following table summarizes the effects observed:
Concentration (μM) | Exposure Time | Effect on Cell Viability |
---|---|---|
0.1 | 60 min | No effect |
1 | 48 h | 100% cell death |
2-1000 | 6 h | Dose-dependent effects |
Summary of Findings
- Analgesic Properties : this compound effectively reduces pain through COX inhibition.
- Impact on Enzymes : Alters acid phosphatase activity without affecting lysosomal membrane stability.
- Cellular Effects : High concentrations lead to significant hepatocyte mortality and impaired metabolic functions.
特性
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULSXYSSHHRCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60682-24-8 (hydrochloride salt) | |
Record name | Butibufen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID201021603, DTXSID60866508 | |
Record name | Butibufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(2-Methylpropyl)phenyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60866508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55837-18-8 | |
Record name | Butibufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55837-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butibufen [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butibufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butibufen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTIBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSS1TEM917 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is butibufen and what is its mechanism of action?
A1: this compound (2-(4-Isobutylphenyl)butyric acid) is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. [, ] While its exact mechanism of action is not fully elucidated, like other NSAIDs, it is believed to exert its effects primarily through the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. []
Q2: How is this compound metabolized in the body?
A2: While the specifics aren't fully elaborated in the provided literature, this compound's metabolism likely involves hepatic enzymes, similar to other NSAIDs. Further research is needed to fully characterize its metabolic pathways and potential drug-drug interactions.
Q3: Are there different formulations of this compound available?
A6: Yes, research indicates that this compound has been formulated into various pharmaceutical forms, including tablets, sachets containing microencapsulated drug with excipients, microemulsions, and creams. [] Additionally, there are studies comparing the pharmacokinetics and gastrointestinal effects of enteric-coated versus non-enteric-coated microcapsule formulations of this compound. []
Q4: What analytical techniques are used to quantify this compound?
A7: High-performance liquid chromatography (HPLC) is a well-established method for the determination and validation of this compound in various forms, including raw material, microencapsulated forms, and pharmaceutical preparations. [] This method is valued for its linearity, accuracy, precision, and sensitivity in quantifying this compound concentrations. []
Q5: Is there research on the phototoxicity of this compound?
A9: Yes, some studies have investigated the phototoxic potential of this compound and its photoproducts in vitro. [] This is an important aspect to consider for drugs with structures susceptible to light-induced degradation and potential for generating reactive species that can damage biological molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。